(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Overview
Description
“(1R,2S)-2-Aminocyclopentanecarboxylic acid”, also known as cispentacin or 2-aminocyclopentane-1-carboxylate, belongs to the class of organic compounds known as beta amino acids and derivatives .
Synthesis Analysis
The asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid was achieved via two-step SN2 alkylation of a novel chiral nucleophilic Gly equivalent with excellent yields and diastereoselectivity .Molecular Structure Analysis
The molecule is a beta amino acid derivative and its structure is determined by the configuration of its chiral centers . The absolute configuration of the molecule can be determined using the R/S nomenclature .Chemical Reactions Analysis
The sequence of reactions in the synthesis includes PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .Scientific Research Applications
Asymmetric Synthesis and Pharmaceutical Applications
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a closely related compound, is pivotal in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its synthesis methods, including biocatalytic, catalytic, and stoichiometric approaches, are crucial for creating highly potent drugs against HCV (Sato et al., 2016).
Methodology for Synthesis
An efficient, multigram scale synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid has been reported, highlighting its significance as a valuable intermediate in various chemical syntheses. The simplicity and high yield of this process underline its practicality in large-scale production (Casabona & Cativiela, 2006).
Enzymatic Synthesis Strategies
Enzymatic strategies for the synthesis of enantiopure beta- and gamma-lactams and beta- and gamma-amino acids, including (1R,2S)-2-amino-1-cyclopentanecarboxylic acid, have been developed. These methods are notable for their efficiency and selectivity, making them essential in modern pharmaceutical research (Forró, 2011).
Applications in Peptide Synthesis
The compound has been used in the synthesis of enantiomerically pure bicyclic β-amino acids, demonstrating its utility in creating complex molecular structures for potential therapeutic applications (Songis et al., 2007).
Novel NMR Chiral Solvating Agents
New compounds derived from (1R,2R)-1,2-diaminocyclohexane, which have shown promising enantiodiscriminating ability for chiral carboxylic acids in NMR spectroscopy, underscore the significance of cyclohexane derivatives in analytical chemistry (Yang et al., 2006).
properties
IUPAC Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCBWTXCWRLPIR-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414982 | |
Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
CAS RN |
154568-20-4 | |
Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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